molecular formula C9H10BrF B7860358 1-(1-Bromopropyl)-4-fluorobenzene

1-(1-Bromopropyl)-4-fluorobenzene

Cat. No.: B7860358
M. Wt: 217.08 g/mol
InChI Key: MCKGKQQNRIJNPX-UHFFFAOYSA-N
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Description

1-(1-Bromopropyl)-4-fluorobenzene is an organic compound characterized by the presence of a bromine atom attached to a propyl group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromopropyl)-4-fluorobenzene can be synthesized through a multi-step process involving the bromination of propylbenzene followed by fluorination. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The fluorination step can be achieved using a fluorinating agent like potassium fluoride (KF) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom, forming 4-fluoro-propylbenzene.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution Reactions: 1-(1-Hydroxy-propyl)-4-fluoro-benzene or 1-(1-Amino-propyl)-4-fluoro-benzene.

    Oxidation Reactions: 1-(1-Carboxy-propyl)-4-fluoro-benzene.

    Reduction Reactions: 4-Fluoro-propylbenzene.

Scientific Research Applications

1-(1-Bromopropyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropyl)-4-fluorobenzene involves its interaction with molecular targets through its bromine and fluorine substituents. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    1-Bromo-4-fluoro-benzene: Lacks the propyl group, making it less versatile in certain synthetic applications.

    1-(1-Bromo-propyl)-benzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    4-Fluoro-propylbenzene: Lacks the bromine atom, limiting its use in substitution reactions.

Uniqueness: 1-(1-Bromopropyl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine substituents, which confer distinct reactivity and electronic properties. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(1-bromopropyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKGKQQNRIJNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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